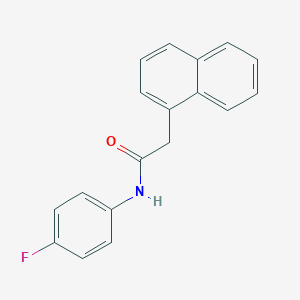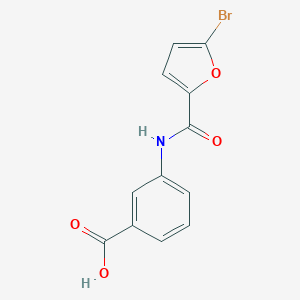
4-methoxyphenyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl pentanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is an ester derived from valeric acid and 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methoxyphenyl pentanoate can be synthesized through the esterification of valeric acid with 4-methoxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the ester is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of valeric acid, 4-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxyphenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Valeric acid and 4-methoxyphenol.
Reduction: Valeric alcohol and 4-methoxyphenol.
Substitution: Various substituted esters and phenols.
Aplicaciones Científicas De Investigación
4-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of valeric acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and 4-methoxyphenol, which can then exert their effects on biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparación Con Compuestos Similares
Valeric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.
4-Methoxyphenol: An aromatic compound with the chemical formula C₇H₈O₂.
Ethyl valerate: An ester derived from valeric acid and ethanol.
Uniqueness: 4-methoxyphenyl pentanoate is unique due to its specific combination of valeric acid and 4-methoxyphenol, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67001-63-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25g/mol |
Nombre IUPAC |
(4-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |
Clave InChI |
ZPDRGYSTSKWYID-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B472590.png)






